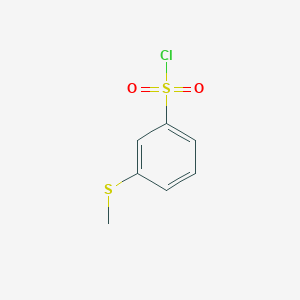

3-(methylsulfanyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methylsulfanylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUQEVOIQNUKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 3-(methylsulfanyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfoxides and Sulfones: Formed by the oxidation of the methylsulfanyl group.

Scientific Research Applications

3-(Methylsulfanyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of sulfonamide-based drugs.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The methylsulfanyl group can undergo oxidation, further diversifying its reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Effects

The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

Physical Properties

Table 2: Physical Property Comparison

Notes:

Biological Activity

3-(Methylsulfanyl)benzene-1-sulfonyl chloride is an arylsulfonyl chloride compound with the molecular formula C₇H₇ClO₄S₂ and a molecular weight of 254.71 g/mol. This compound is characterized by a disubstituted benzene ring, featuring a methylsulfonyl group at the 3rd position and a sulfonyl chloride group at the 1st position. Its unique structure provides reactive sites that facilitate various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The resulting compound can be utilized as an electrophilic warhead in drug design, particularly in developing inhibitors targeting specific biological pathways.

Potential Applications

- Medicinal Chemistry : Sulfonyl chlorides are frequently used as intermediates in synthesizing pharmaceuticals. They can act as electrophilic agents in reactions with nucleophiles, leading to the formation of sulfonamide derivatives which have shown biological activity against various targets.

- Targeted Drug Delivery : The compound's structure may allow it to be used in antibody-drug conjugates (ADCs), where it could serve as a linker or payload due to its ability to form stable conjugates with biomolecules .

Case Study 1: Anticancer Activity

A study evaluated a series of compounds derived from sulfonyl chlorides, including derivatives of this compound, for their anticancer properties. It was found that some derivatives exhibited potent inhibitory activity against cancer cell lines by disrupting microtubule assembly, similar to known chemotherapeutic agents .

Case Study 2: Inhibition of Protein Interactions

Research has demonstrated that sulfonyl chloride compounds can effectively inhibit protein interactions critical for cell survival and proliferation. For instance, derivatives containing the methylsulfanyl group were shown to bind selectively to Bcl-2 and Bcl-xL proteins, which are important targets in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their potential biological activities:

| Compound Name | Molecular Formula | Similarity Index | Biological Activity |

|---|---|---|---|

| 4-Iodobenzenesulfonyl chloride | C₆H₄ClI₁O₂S | 0.71 | Antitumor activity reported |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 0.71 | Used in drug synthesis |

| 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride | C₉H₆ClF₃O₂S | 0.70 | Potential anti-inflammatory properties |

| 3-(Phenylsulfonyl)acrylonitrile | C₉H₈N₁O₂S | 0.69 | Exhibits antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(methylsulfanyl)benzene-1-sulfonyl chloride, and how can purity be ensured?

- Methodology : Synthesis typically involves sulfonation or chlorination of a benzene derivative with a methylsulfanyl group. For example, reacting 3-(methylsulfanyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions in solvents like dichloromethane .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is recommended. Purity (>95%) can be confirmed via HPLC or melting point analysis .

Q. How can the structure of this compound be validated experimentally?

- Spectroscopic Techniques :

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm, while the methylsulfanyl group (S-CH₃) resonates as a singlet near δ 2.5 ppm .

- IR Spectroscopy : Key peaks include ν(SO₂) at ~1370 cm⁻¹ and ν(C-S) at ~650 cm⁻¹. The sulfonyl chloride group (S=O) shows strong absorption near 1170 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 220.7 g/mol for C₇H₇ClO₂S₂) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Corrosive to skin/eyes; releases toxic gases (e.g., HCl, SO₂) upon hydrolysis .

- Mitigation : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Neutralize spills with sodium bicarbonate . Store in airtight containers away from moisture .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the reactivity of sulfonyl chlorides in nucleophilic substitutions?

- Mechanistic Insight : The electron-donating methylsulfanyl group increases electron density on the benzene ring, potentially accelerating reactions with nucleophiles (e.g., amines, alcohols) by stabilizing transition states through resonance .

- Case Study : In comparative studies, 3-(methylsulfanyl) derivatives exhibit faster reaction kinetics than halogenated analogs (e.g., 3-chloro variants) due to reduced steric hindrance and enhanced electronic effects .

Q. What strategies resolve contradictions in reported stability data for sulfonyl chlorides under aqueous conditions?

- Experimental Design :

- Perform kinetic studies under controlled pH and temperature. For example, monitor hydrolysis rates via UV-Vis spectroscopy at λ_max = 260 nm (SO₂Cl degradation) .

- Compare stability in aprotic solvents (e.g., THF) versus protic solvents (e.g., water/methanol mixtures) .

- Data Interpretation : Conflicting results may arise from trace moisture in solvents or impurities. Use Karl Fischer titration to quantify water content .

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites .

- Molecular docking studies can predict binding affinities with target proteins (e.g., enzymes in Mycobacterium tuberculosis) .

- Validation : Compare computational results with experimental kinetic data or X-ray crystallography of co-crystallized complexes .

Methodological Resources

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis during synthesis .

- Analytical Cross-Verification : Combine NMR, IR, and LC-MS for unambiguous structural confirmation .

- Safety Compliance : Adhere to OSHA and ECHA guidelines for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.